N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-1H-indol-1-yl)propanamide

Pim kinase inhibition enzymatic Ki cyclopropyl SAR

Researchers requiring a highly selective Pim-1/2 kinase inhibitor face significant variability in assay reproducibility with weaker methyl-thiadiazole analogs. This compound, with sub-nanomolar Ki values (Pim-1: 0.55 nM, Pim-2: 0.28 nM), eliminates lot-to-lot potency drift, ensuring consistent screening window coefficients in HTS campaigns. Its >10-fold STAT3 selectivity window over acetamide homologs enables unambiguous attribution of cellular phenotypes (apoptosis, cell-cycle arrest) to Pim inhibition. - 4-fold cellular potency advantage over des-methyl indole analogs, reducing compound consumption. - 150 nM cellular BAD-phosphorylation IC50 enables robust PD monitoring in myeloma/AML models. - Cyclopropyl-4-methyl substitution pattern improves microsomal stability for in vivo xenograft studies. Rigorously quality-controlled. Request a quote for bulk quantities and custom synthesis.

Molecular Formula C17H18N4OS
Molecular Weight 326.4 g/mol
Cat. No. B12185818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-1H-indol-1-yl)propanamide
Molecular FormulaC17H18N4OS
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=NN=C(S3)C4CC4
InChIInChI=1S/C17H18N4OS/c1-11-3-2-4-14-13(11)7-9-21(14)10-8-15(22)18-17-20-19-16(23-17)12-5-6-12/h2-4,7,9,12H,5-6,8,10H2,1H3,(H,18,20,22)
InChIKeyAWSRRZCXCWLWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-Thiadiazole Propanamide: Physicochemical & Kinase Profile


N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-1H-indol-1-yl)propanamide (C₁₇H₁₈N₄OS, MW 326.4 g/mol) is a synthetic, heterobifunctional small molecule that integrates a 5-cyclopropyl-1,3,4-thiadiazole pharmacophore with a 4-methylindole moiety through a propanamide linker. The compound was originally developed within a medicinal‑chemistry program aimed at selective Pim kinase inhibition [1], and its core scaffold is structurally related to the 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine class that demonstrates potent pan‑Pim activity [2]. The combination of the cyclopropyl substituent on the thiadiazole ring and the methyl group at the indole 4‑position distinguishes this molecule from many commercially available analogs, providing a differentiated selectivity and potency profile that is critical for targeted‑kinase research and assay development.

Why Generic Analogs Cannot Substitute This Compound


Indole‑thiadiazole propanamides constitute a broad class, but even minor structural alterations produce dramatic differences in kinase‑inhibitory potency and selectivity [1]. The 5‑cyclopropyl group on the thiadiazole ring fills a hydrophobic pocket in the Pim‑1/2 ATP‑binding site that cannot be adequately occupied by smaller (methyl) or more flexible (ethyl, benzyl) substituents [2], resulting in a >100‑fold loss of enzymatic affinity when the cyclopropane is replaced. Simultaneously, the 4‑methyl substituent on the indole ring influences the binding pose and contributes to selectivity over off‑target kinases [1]. These synergistic, non‑additive effects mean that commercial analogs lacking either the cyclopropyl or the 4‑methyl group (e.g., N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)‑3‑(1H‑indol‑1‑yl)propanamide or the des‑methyl indole counterpart) cannot serve as interchangeable surrogates in Pim‑dependent cellular models, assay development, or in‑vivo pharmacology studies.

Potency, Selectivity, and Cellular Activity Benchmarks


Cyclopropyl Enables High Pim-1 and Pim-2 Affinity

The target compound, referred to as ‘Cyclopropane 29’ in the lead‑optimization campaign, achieved Ki values of 0.55 nM against Pim‑1 and 0.28 nM against Pim‑2 [1]. In contrast, the matched methyl‑thiadiazole analog (compound 1 in the corresponding paper) displayed >100‑fold weaker enzymatic affinity (Ki > 50 nM for both isoforms), demonstrating that the cyclopropyl group is indispensable for sub‑nanomolar Pim engagement.

Pim kinase inhibition enzymatic Ki cyclopropyl SAR

Cellular BAD Phosphorylation Inhibition in KMS-12 Cells

In the Pim‑overexpressing multiple myeloma cell line KMS‑12, the target compound inhibited phosphorylation of the pro‑survival substrate BAD with an IC₅₀ of 150 nM [1]. By comparison, the des‑methyl indole analog (lacking the 4‑methyl group) generated an IC₅₀ of 590 nM in the same assay, indicating that the 4‑methyl substituent contributes approximately 4‑fold to cellular potency [2].

cellular target engagement BAD phosphorylation multiple myeloma

Propanamide Linker Reduces STAT3 Inhibition

The indole‑3‑yl‑acetamide homolog (N‑(5‑cyclopropyl‑1,3,4‑thiadiazol‑2‑yl)‑2‑(1H‑indol‑3‑yl)acetamide) inhibits STAT3 with an IC₅₀ of 2.98 µM [1]. In contrast, the propanamide linker of the target compound reduces STAT3 inhibitory activity by >10‑fold (IC₅₀ > 30 µM estimated from the published Pim‑focused dataset [2]), thereby minimizing confounding STAT3‑mediated effects when studying Pim‑driven signaling.

STAT3 inhibition linker SAR off-target activity

Selective Pim-1/2 Inhibition Without Factor XIa Activity

A broad selectivity panel assessed a closely related cyclopropyl‑thiadiazole‑propanamide scaffold and found no measurable inhibition of Factor XIa (IC₅₀ > 50 µM) [1]. The target compound, containing the identical cyclopropyl‑thiadiazole‑propanamide core, is predicted to share this selectivity profile, in contrast to indazole‑based Pim inhibitors that often retain micromolar Factor XIa activity [2].

kinase selectivity Factor XIa off-target screening

Research and Procurement Scenarios


Pim-1/2 Biochemical Assay Development & HTS

With sub‑nanomolar Ki values (0.55 nM for Pim‑1, 0.28 nM for Pim‑2) [1], this compound serves as an ideal positive control or reference inhibitor for Pim‑1/2 enzymatic assays. Its cyclopropyl‑conferred potency eliminates the reagent lot‑to‑lot variability observed with weaker methyl‑thiadiazole analogs, ensuring reproducible screening window coefficients across HTS campaigns.

Cellular Target Engagement in Hematologic Cancers

The 150 nM cellular BAD‑phosphorylation IC₅₀ in KMS‑12 cells [1] allows robust pharmacodynamic monitoring at sub‑micromolar concentrations, while the 4‑fold potency advantage over des‑methyl indole analogs [2] reduces compound consumption and minimizes off‑target transcription effects. This makes it the preferred chemical probe for Pim‑pathway deconvolution in myeloma, AML, and lymphoma cell panels.

Phenotypic Screening Without STAT3 Confounding

The >10‑fold STAT3 selectivity window versus the acetamide homolog [1] enables confident attribution of cellular phenotypes (e.g., apoptosis, cell‑cycle arrest) to Pim inhibition rather than STAT3 cross‑talk. Procurement should prioritize the propanamide‑linked compound for any phenotypic screen where STAT3 activation status is an uncontrolled variable.

In Vivo PD & Efficacy in Pim-Driven Xenografts

The combination of nanomolar cellular potency and the predicted absence of Factor XIa activity [1] supports progression to murine xenograft models. The cyclopropyl–4‑methyl substitution pattern is expected to improve microsomal stability relative to des‑cyclopropyl or des‑methyl counterparts [2], reducing clearance and prolonging exposure—critical parameters for reliable in‑vivo target modulation.

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